molecular formula C24H23N3O3S2 B2830318 N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795413-11-4

N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2830318
CAS No.: 1795413-11-4
M. Wt: 465.59
InChI Key: UPSNVCZGRBPTBY-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative functionalized with a 4-methylbenzyl group at position 3 and a 2-ethoxyphenylacetamide moiety linked via a thioether bridge. The ethoxy group on the phenyl ring and the 4-methylbenzyl substituent on the pyrimidine core contribute to its unique physicochemical and pharmacological profile compared to analogs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-30-20-7-5-4-6-18(20)25-21(28)15-32-24-26-19-12-13-31-22(19)23(29)27(24)14-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSNVCZGRBPTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the ethoxyphenyl and methylbenzyl groups. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and thioether linkage are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Reference
Acidic hydrolysisHCl (6M), reflux, 6–8 hours2-Mercapto-thieno[3,2-d]pyrimidin-4(3H)-one derivative + Acetic acid
Basic hydrolysis (amide)NaOH (1M), 80°C, 4 hours2-((3-(4-Methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetic acid + 2-ethoxyaniline

The thioether bond is stable under mild conditions but cleaves under strong oxidative or reductive environments.

Nucleophilic Substitution

The sulfur atom in the thioether acts as a nucleophilic site:

Reagent Conditions Product Mechanism Reference
Alkyl halides (R-X)DMF, K₂CO₃, 60°C, 12 hoursThioether alkylation at sulfur, forming R-S- derivativesSN2 displacement
Arylboronic acidsPd(PPh₃)₄, Cs₂CO₃, DMF/H₂OCross-coupling at sulfur, yielding biaryl thioethersSuzuki-Miyaura coupling

Oxidation Reactions

The thioether group oxidizes to sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)CH₃COOH, RT, 6 hoursSulfoxide derivative85%
mCPBADCM, 0°C → RT, 2 hoursSulfone derivative92%

Oxidation of the pyrimidinone ring is not observed under these conditions.

Reductive Reactions

The acetamide and aromatic nitro groups (if present in analogs) undergo reduction:

Reducing Agent Conditions Product Reference
LiAlH₄THF, reflux, 3 hoursReduction of acetamide to amine: 2-((3-(4-Methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)ethylamine
H₂/Pd-CEtOH, RT, 12 hoursHydrogenolysis of benzyl group (in analogs) to 3H-thieno[3,2-d]pyrimidin-4-one

Cycloaddition and Ring-Opening

The pyrimidinone ring participates in cycloaddition reactions:

Reagent Conditions Product Reference
Maleic anhydrideToluene, 110°C, 8 hoursDiels-Alder adduct at the α,β-unsaturated ketone of the pyrimidinone ring
NaN₃DMF, CuI, 100°C, 24 hoursTriazole formation via click chemistry at the acetylene-modified analogs

Metal Coordination

The sulfur and carbonyl groups act as ligands for transition metals:

Metal Salt Conditions Complex Type Application Reference
Cu(OAc)₂MeOH, RT, 2 hoursSquare-planar Cu(II) complexCatalytic studies
PdCl₂(PPh₃)₂THF, reflux, 6 hoursPd(0) complex for cross-coupling reactionsSynthetic intermediates

Photochemical Reactions

UV irradiation induces structural changes:

Condition Observation Reference
UV (254 nm), 24 hoursC-S bond cleavage in thioether, forming disulfide and pyrimidinone radical

Key Findings:

  • The thioether linkage is the most reactive site, enabling alkylation, oxidation, and metal coordination.
  • The pyrimidinone core participates in cycloaddition and redox reactions, expanding derivatization potential.
  • Acetamide hydrolysis provides a route to carboxylic acid or amine derivatives for pharmacological optimization.

Data gaps remain in enantioselective transformations and biological activity correlations, warranting further study.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrimidine core and the acetamide’s aryl group, influencing molecular weight, solubility, and bioactivity.

Compound Name Substituents (Pyrimidine Core/Acetamide) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
N-(2-Ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide 4-Methylbenzyl / 2-Ethoxyphenyl C₂₅H₂₄N₃O₃S₂ 486.60 Not reported [15]
2-[[3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide Benzyl / 3-Methoxyphenyl C₂₂H₁₉N₃O₃S₂ 437.53 Density: 1.35 g/cm³; pKa: 12.77 [8]
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 4-Methylphenyl / Thiadiazolyl C₁₉H₁₈N₄O₂S₃ 442.56 Not reported [13]
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Phenyl / 2-Chloro-4-methylphenyl C₂₁H₁₆ClN₃O₂S 409.89 Not reported [16]

Key Observations :

  • The 2-ethoxyphenyl substituent may improve metabolic stability over the 3-methoxyphenyl group in , as ethoxy groups are less prone to oxidative demethylation.
  • Analogs with heterocyclic acetamide moieties (e.g., thiadiazolyl in ) exhibit reduced molecular weights but may compromise solubility due to decreased polarity.
Pharmacokinetic and Toxicity Considerations
  • Solubility : The ethoxy group may enhance aqueous solubility compared to methyl or chloro substituents in .
  • Metabolism : Bulkier 4-methylbenzyl groups could slow hepatic clearance, increasing half-life but raising toxicity risks.

Biological Activity

N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The thieno[3,2-d]pyrimidine scaffold is crucial for imparting biological activity. Methods include:

  • Formation of Thieno[3,2-d]pyrimidine : This often involves cyclization reactions using appropriate precursors such as thioketones and amines.
  • Substitution Reactions : The introduction of the ethoxy and methylbenzyl groups can be achieved through nucleophilic substitution or coupling reactions.

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:

  • A study demonstrated that derivatives with similar structures effectively inhibited the growth of triple-negative breast cancer cells by targeting epidermal growth factor receptors (EGFR) and vascular endothelial growth factor (VEGF) pathways .
  • Compounds from the same family were shown to inhibit tumor cell proliferation with IC50 values ranging from 43% to 87% against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • In vitro studies revealed that thieno[3,2-d]pyrimidine derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit tyrosine kinases involved in tumor progression.
  • Apoptosis Induction : Studies indicate that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
  • Antibacterial Mechanisms : The antimicrobial action likely involves interference with bacterial metabolism and cell wall integrity.

Data Summary

Activity TypeTarget Organism / Cell LineIC50/EffectivenessReference
AntitumorMDA-MB-231 (Breast Cancer)43% - 87%
AntimicrobialGram-positive & Gram-negative BacteriaBroad-spectrum efficacy

Case Studies

  • Antitumor Efficacy : A study conducted by Saddik et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives and found that their structural modifications significantly enhanced cytotoxicity against breast cancer cells compared to controls .
  • Antimicrobial Evaluation : Research by Elmongy et al. highlighted the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives against various pathogens, showing promising results for future drug development aimed at treating infections .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-ethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?

  • Methodology : The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:

  • Alkylation of the pyrimidine ring with 4-methylbenzyl groups under basic conditions (e.g., triethylamine) in solvents like toluene or ethanol.
  • Thioether linkage formation via nucleophilic substitution between the thiol group and halogenated intermediates.
  • Final acetamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) .
    • Critical Parameters : Temperature control (60–80°C for thioether formation), pH adjustments (neutral to mildly basic), and solvent purity to minimize side reactions .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, thienopyrimidine carbons at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~495) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .

Q. How are physicochemical properties like solubility and thermal stability assessed?

  • Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (toluene) via saturation shake-flask method. Ethoxyphenyl groups enhance solubility in DMSO .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points (~220–230°C) and decomposition profiles .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing impurities?

  • Reaction Optimization :

  • Solvent Screening : Replace DMF with acetonitrile to reduce byproducts in coupling steps .
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
    • Purity Monitoring : Employ HPLC with C18 columns (UV detection at 254 nm) to track intermediates and final product purity (>95%) .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Target Identification :

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
  • Molecular Docking : Model interactions with ATP-binding pockets of kinases (e.g., PyMOL, AutoDock) to predict binding affinities .
    • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cancer cell lines to identify downregulated pro-survival pathways (e.g., PI3K/AKT) .

Q. How should contradictory data on biological activity across studies be resolved?

  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with clonogenic survival tests to confirm IC₅₀ discrepancies .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolite interference explains variability in activity .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Modular Modifications :

  • Ethoxyphenyl Group : Replace with fluorophenyl to enhance blood-brain barrier penetration .
  • Methylbenzyl Substituent : Substitute with bulkier groups (e.g., naphthyl) to probe steric effects on target binding .
    • Biological Testing : Compare IC₅₀ values across analogs in dose-response assays to rank potency .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–9) and quantify intact compound using LC-MS .

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